6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline
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Overview
Description
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline is a complex heterocyclic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant pharmacological and biological activities. The compound’s unique structure makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline typically involves the condensation of o-phenylenediamine with quinoline derivatives under specific conditions. The reaction often requires a catalyst and is carried out in an organic solvent. For instance, the condensation can be facilitated by using formic acid or trimethyl orthoformate as a reagent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions: 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including parasitic infections and cancer.
Mechanism of Action
The mechanism of action of 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA synthesis by interacting with topoisomerases.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Benzimidazole: Known for its broad-spectrum antimicrobial activity.
Quinoline: Widely used in antimalarial drugs.
Pyrimido[1,2-a]benzimidazoles: Similar in structure and used for their pharmacological properties.
Uniqueness: 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline stands out due to its combined structural features of benzimidazole and quinoline, which confer unique biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4/c1-5-11-19-14(7-1)13-15(21-23-16-8-2-3-9-17(16)24-21)22-25-18-10-4-6-12-20(18)26(19)22/h1-13H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIKSOHWGWFYDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NC4=CC=CC=C4N23)C5=NC6=CC=CC=C6N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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